molecular formula C17H20N8O B5509180 2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine

2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No.: B5509180
M. Wt: 352.4 g/mol
InChI Key: VNKRQWPPJRPZFE-UHFFFAOYSA-N
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Description

“2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine” is a complex organic compound. It contains several functional groups, including a tetrazole, an imidazole, and a pyridine . The compound is part of a class of molecules that have been studied for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of an imidazole with a tetrazole and a pyridine . For example, Hadizadeh et al. synthesized a similar compound and evaluated it for antihypertensive potential in rats .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple heterocyclic rings. These rings include a tetrazole, an imidazole, and a pyridine . Each of these rings contributes to the overall properties of the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. The imidazole ring, for instance, is known to participate in a variety of reactions due to its amphoteric nature . The tetrazole and pyridine rings also contribute to the reactivity of the molecule.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole, tetrazole, and pyridine rings would likely make the compound polar and potentially soluble in water .

Scientific Research Applications

Synthesis and Medicinal Chemistry

2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine and its related compounds are extensively used in the synthesis of oligonucleotide analogues and pharmaceuticals due to their unique activating and coupling properties. For instance, Gryaznov and Letsinger (1992) illustrated the use of pyridine hydrochloride/imidazole in the selective O-phosphitilation of nucleoside phosphoramidites, highlighting its preference for targeting hydroxyl groups over amino groups in nucleoside molecules. This methodology facilitates the synthesis of mixed-base oligonucleotides containing sensitive substituents, potentially useful for creating oligonucleotide analogues for various applications (Gryaznov & Letsinger, 1992).

Pharmacological Importance

The imidazo[1,2-a]pyridine scaffold, closely related to the chemical structure of interest, is recognized for its broad range of applications in medicinal chemistry. This includes anticancer, antimicrobial, antiviral, and antidiabetic activities. Deep et al. (2016) reviewed the structural modifications of imidazo[1,2-a]pyridine derivatives, showing this scaffold's potential in discovering novel therapeutic agents. The review underscores the versatility of this chemical framework in drug development, making it a valuable asset in the synthesis of new drugs (Deep et al., 2016).

Role in Chemical Synthesis

The compound and its derivatives are instrumental in synthesizing various heterocyclic compounds, which serve as fundamental structures in numerous pharmaceuticals and agrochemicals. Higasio and Shoji (2001) discussed the significance of nitrogen-containing heterocyclic compounds, including pyridines and imidazoles, in the production of pharmaceuticals, herbicides, and electroconductive polymers. This highlights the compound's role in synthesizing essential chemicals for various industrial applications (Higasio & Shoji, 2001).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, compounds containing imidazole rings are known to exhibit a wide range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As mentioned earlier, compounds containing imidazole rings can exhibit a wide range of biological activities . Therefore, appropriate safety precautions should be taken when handling this compound.

Future Directions

Future research could focus on further exploring the biological activities of this compound and related molecules. Given the broad range of activities exhibited by imidazole-containing compounds , there may be potential for the development of new drugs based on this structure.

Properties

IUPAC Name

1-[4-[1-(pyridin-2-ylmethyl)imidazol-2-yl]piperidin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N8O/c26-16(12-25-13-20-21-22-25)23-8-4-14(5-9-23)17-19-7-10-24(17)11-15-3-1-2-6-18-15/h1-3,6-7,10,13-14H,4-5,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKRQWPPJRPZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=CN2CC3=CC=CC=N3)C(=O)CN4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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